(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride
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Overview
Description
(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride is a chemical compound with the molecular formula C16H16BrN·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring is formed through a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a carbene or carbenoid reagent.
Bromination: The phenyl group is brominated using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated intermediate is then subjected to an amination reaction, where an amine group is introduced using reagents like ammonia or an amine derivative.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Sodium azide (NaN3) for azide substitution, potassium cyanide (KCN) for cyanide substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride
- (2-Fluorophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride
- (2-Iodophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride
Uniqueness
(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing its biological activity and selectivity compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
(2-bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN.ClH/c17-15-9-5-4-8-12(15)16(18)14-10-13(14)11-6-2-1-3-7-11;/h1-9,13-14,16H,10,18H2;1H/t13-,14-,16?;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMUVILSDQSXHG-AYLYHVLCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC=CC=C2Br)N)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(C2=CC=CC=C2Br)N)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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